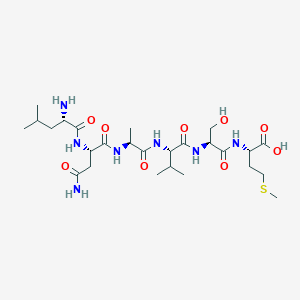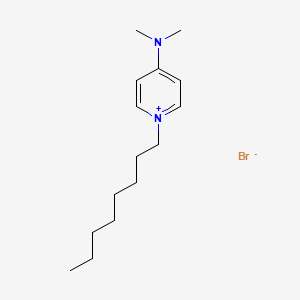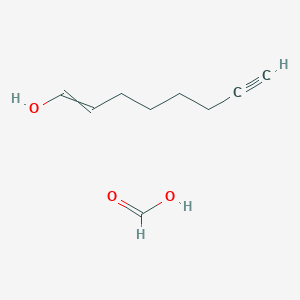![molecular formula C15H20O3 B14248650 (2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol CAS No. 203926-60-7](/img/structure/B14248650.png)
(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol is a chiral organic compound with a complex structure It features a methoxyphenyl group, a methoxy group, and a hexynol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary or chiral catalyst to ensure the correct stereochemistry. The key steps often include:
Formation of the hexynol backbone: This can be achieved through a series of reactions such as alkylation, reduction, and alkyne formation.
Introduction of the methoxyphenyl group: This step usually involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an appropriate nucleophile.
Protection and deprotection steps: Protecting groups may be used to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate).
Reduction: Pd/C with hydrogen gas, or Lindlar’s catalyst for partial reduction.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its chiral nature makes it useful in studying enzyme-substrate interactions and in the development of chiral drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the alkyne and alcohol groups can form hydrogen bonds or covalent bonds with active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-2,3-Dichloropentane: Another chiral compound with different functional groups.
(2R,3S)-3-{[(4-methoxybenzyl)oxy]methyl}-2-oxiranylmethanol: A compound with a similar methoxyphenyl group but different backbone structure.
Uniqueness
(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
203926-60-7 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol |
InChI |
InChI=1S/C15H20O3/c1-4-5-15(16)12(2)10-18-11-13-6-8-14(17-3)9-7-13/h1,6-9,12,15-16H,5,10-11H2,2-3H3/t12-,15+/m1/s1 |
Clé InChI |
HUPWOMUIVLHFSC-DOMZBBRYSA-N |
SMILES isomérique |
C[C@H](COCC1=CC=C(C=C1)OC)[C@H](CC#C)O |
SMILES canonique |
CC(COCC1=CC=C(C=C1)OC)C(CC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)

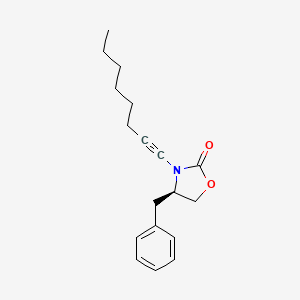
![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
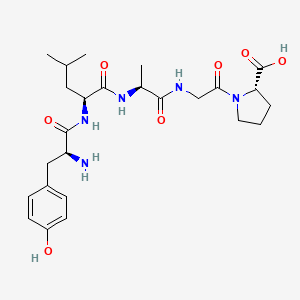
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
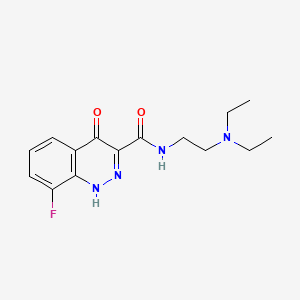
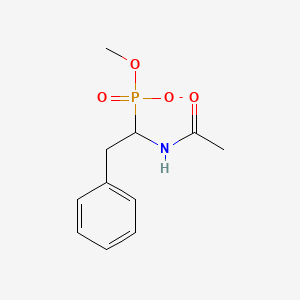

![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
